molecular formula C11H18Cl2N2 B1379504 N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride CAS No. 1803565-88-9

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

Cat. No. B1379504
M. Wt: 249.18 g/mol
InChI Key: WNRYRHOINWHETK-UHFFFAOYSA-N
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Description

“N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride” is a chemical compound with the CAS Number: 1803565-88-9 . It has a molecular weight of 249.18 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of “N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride” and its derivatives has been a topic of interest in recent years . Various multicomponent reactions have been used for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.2ClH/c1-13(2)11-4-3-9-5-6-12-8-10(9)7-11;;/h3-4,7,12H,5-6,8H2,1-2H3;2*1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride” is a powder that is stored at room temperature . Its molecular weight is 249.18 .

Scientific Research Applications

Neurological Research

  • Parkinson's Disease Research : It has been found that derivatives of tetrahydroisoquinoline, similar in structure to N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride, are present in both parkinsonian and normal human brains. These compounds are analogues of a substance known to produce Parkinson's disease, highlighting their potential significance in neurological research (Niwa et al., 1991).

Chemical Synthesis and Modification

  • Synthesis of Analogous Compounds : Studies have been conducted on synthesizing simpler compounds possessing analogous structural skeletons to tetrahydroisoquinoline, demonstrating the compound's role as a template for creating various chemically related substances (Sun, 1961).
  • Silyl Modification for Biological Evaluation : Research on the silyl modification of biologically active compounds, including tetrahydroisoquinoline derivatives, has been performed. This involves examining their psychotropic properties and cytotoxic effects, showcasing the compound's potential in pharmacology (Zablotskaya et al., 2006).

Pharmacological Applications

  • Analgesic and Anti-Inflammatory Effects : A study investigated the analgesic and anti-inflammatory activities of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, indicating its potential use as a non-narcotic analgesic (Rakhmanova et al., 2022).

Catalytic Applications

  • Catalytic Synthesis of Stereocenters : The compound has been used in the catalytic enantioselective synthesis of tetrahydroisoquinolines, demonstrating its utility in creating complex organic structures (Chen et al., 2013).

Crystallography and Structural Analysis

  • Crystallographic Analysis : There are studies focusing on the crystal and molecular structure of related tetrahydroisoquinoline derivatives, aiding in understanding its chemical properties and potential applications in materials science (Davydov et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13(2)11-4-3-9-5-6-12-8-10(9)7-11;;/h3-4,7,12H,5-6,8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYRHOINWHETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(CCNC2)C=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine dihydrochloride

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